

An In-depth Technical Guide to Itaconate Metabolism in Macrophages and Immune Cells

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Compound of Interest

Compound Name: Sodium itaconate

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Executive Summary: In the landscape of immunometabolism, itaconate has emerged as a critical metabolic checkpoint that profoundly influences the function of macrophages and other immune cells. Produced in high concentrations within the mitochondria of activated myeloid cells, this dicarboxylic acid is not merely a byproduct of the Krebs cycle but a potent endogenous regulator of inflammatory and antioxidant responses. It exerts its multifaceted effects by inhibiting key metabolic enzymes, activating major antioxidant transcription factors, and directly modifying signaling proteins. This guide provides a comprehensive overview of itaconate biosynthesis, its molecular mechanisms of action, quantitative data on its production and effects, and detailed protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the therapeutic potential of targeting the itaconate pathway in inflammatory and infectious diseases.

Introduction to Itaconate

Itaconate is an immunomodulatory metabolite derived from the tricarboxylic acid (TCA) cycle. [1][2] Initially identified for its antimicrobial properties, particularly its ability to inhibit isocitrate lyase in bacteria, its role in mammalian immunity is now a major area of research.[3][4] In mammals, itaconate is highly produced by activated macrophages and other myeloid cells in response to inflammatory stimuli like lipopolysaccharide (LPS) or pathogens.[1][3][5] Its production represents a significant metabolic reprogramming event that links cellular metabolism directly to immune defense and regulation.[1][6] The primary functions of itaconate

are broadly anti-inflammatory and antioxidant, making it a key player in resolving inflammation and preventing excessive tissue damage.[7][8][9]

Biosynthesis of Itaconate

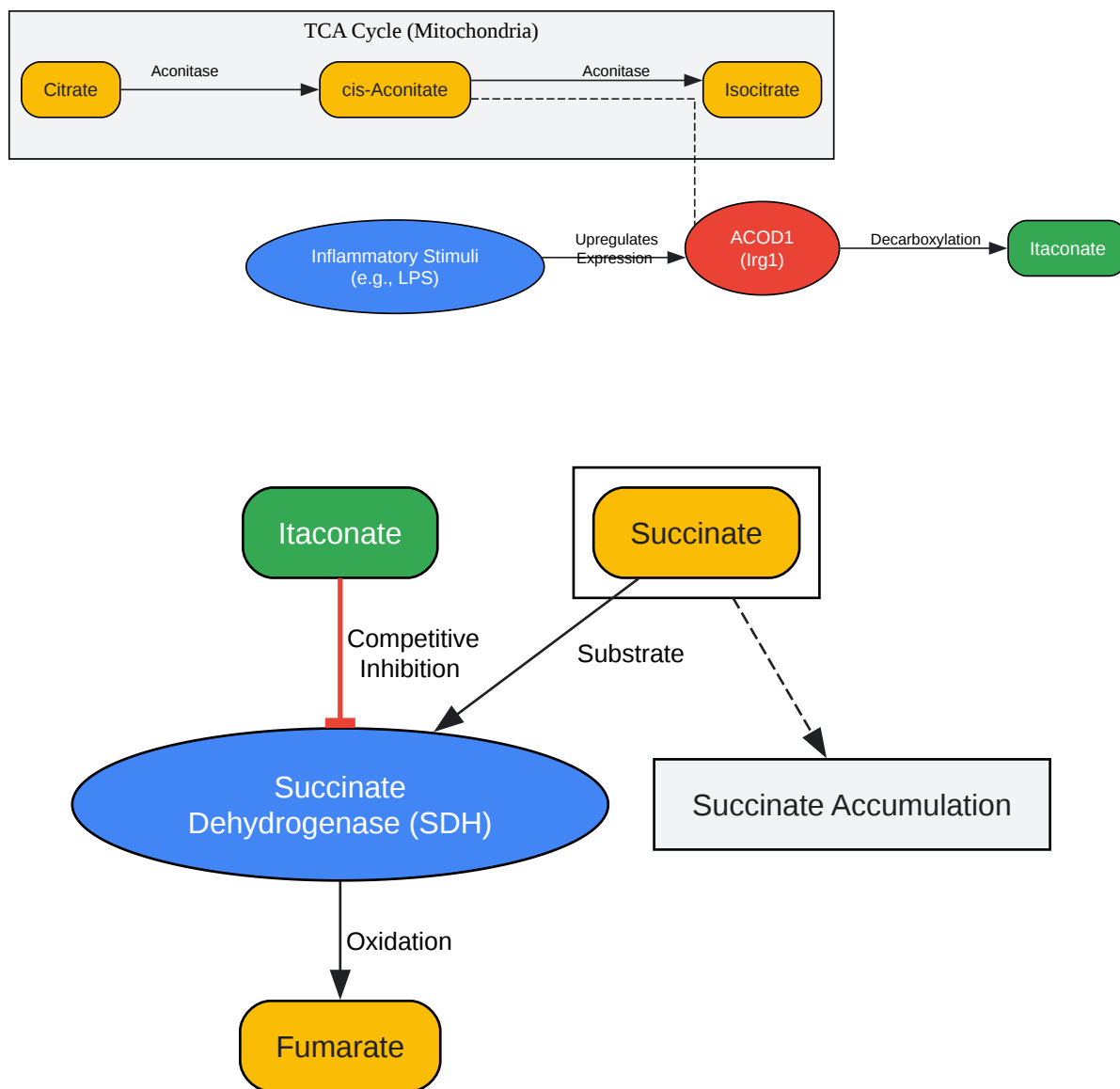
The synthesis of itaconate in immune cells is a single-step enzymatic reaction that diverts a key intermediate from the TCA cycle. This process is localized within the mitochondria, the hub of cellular respiration.

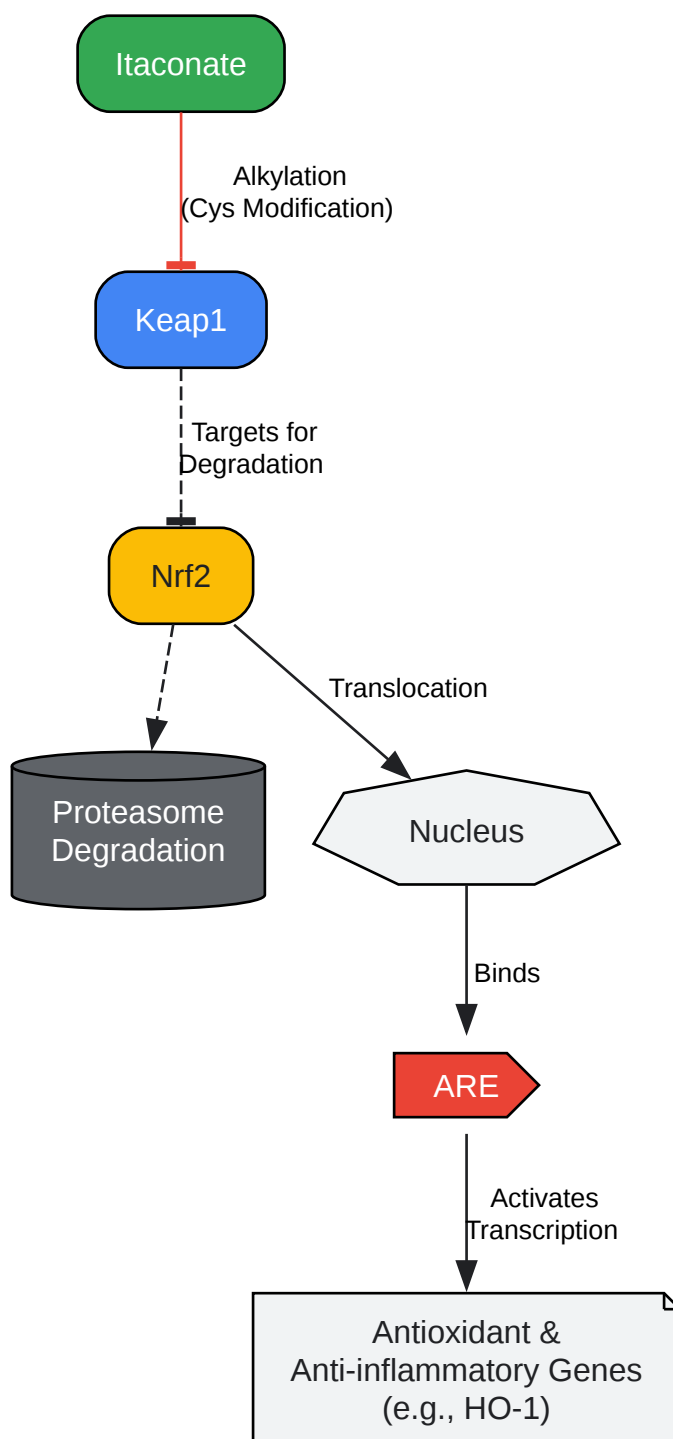
The ACOD1/IRG1 Enzyme

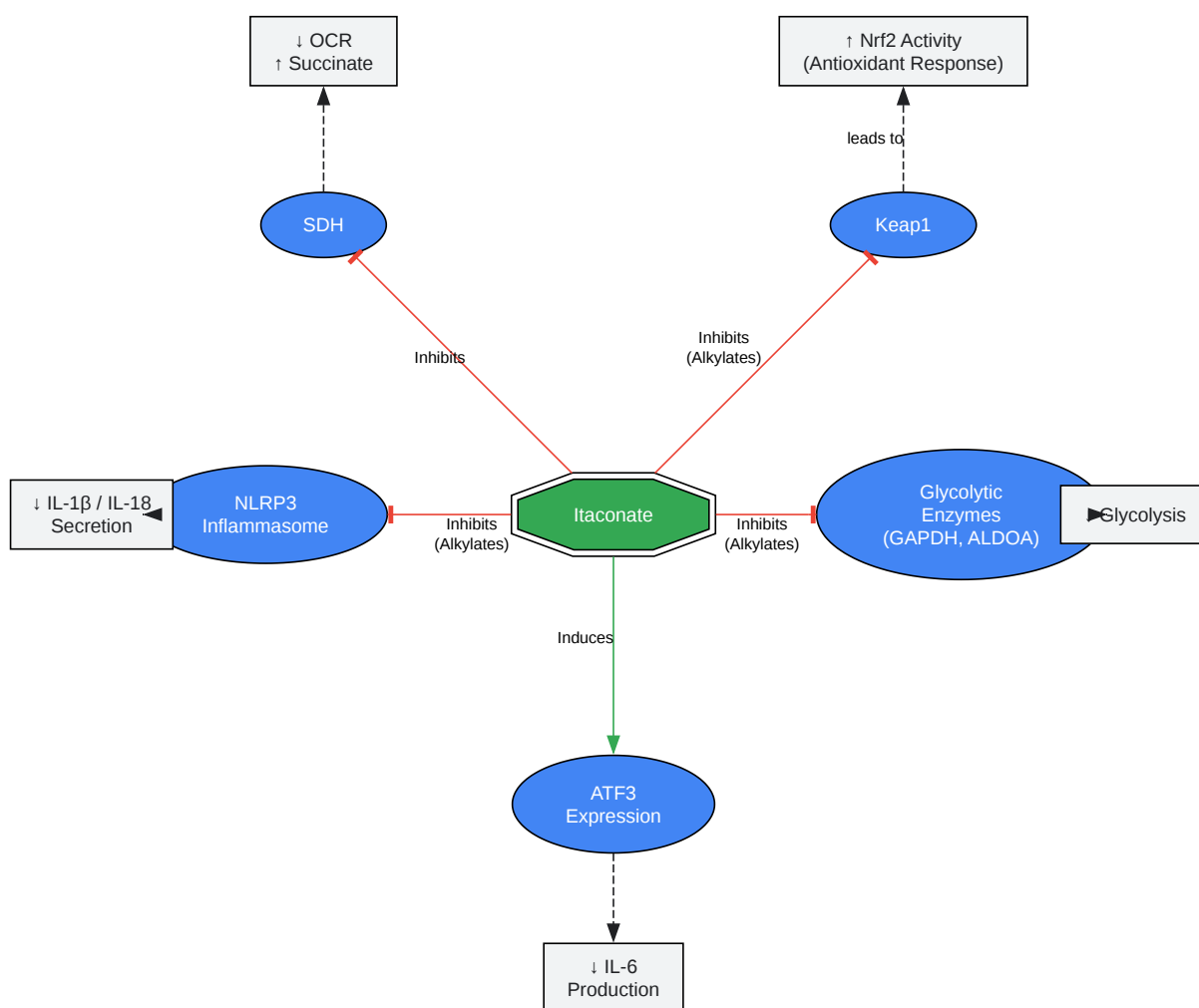
The production of itaconate is catalyzed by the enzyme cis-aconitate decarboxylase, which is encoded by the Immune-responsive gene 1 (Irg1), now more formally known as Aconitate Decarboxylase 1 (ACOD1).[3][5][10] The expression of ACOD1 is typically low in resting cells but is rapidly and strongly upregulated in macrophages and neutrophils upon activation by microbial products (PAMPs) and pro-inflammatory cytokines like interferons.[3][11] This inducible expression is a hallmark of classically activated (M1) macrophages.[3]

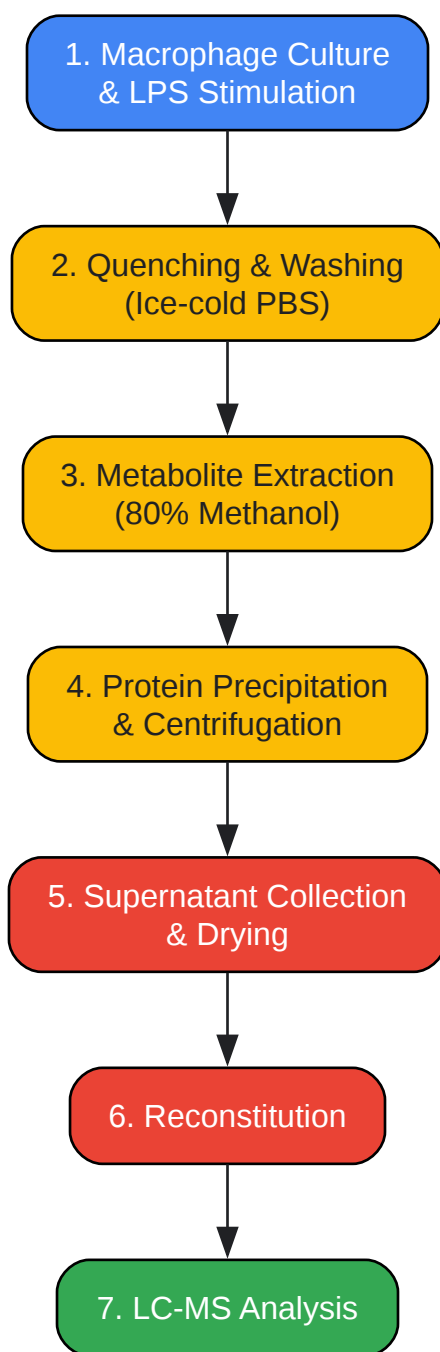
The Metabolic Pathway

Upon macrophage activation, the TCA cycle is intentionally "broken" at two points. One of these breaks involves the diversion of cis-aconitate. Instead of being converted to isocitrate by aconitase, cis-aconitate is decarboxylated by the newly expressed ACOD1 enzyme to form itaconate.[3][12] This reaction efficiently shunts carbon away from the TCA cycle to produce millimolar concentrations of itaconate within the mitochondrial matrix.[3][13]









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